3-Chloro-4-pyridylcyclopropyl ketone
Description
3-Chloro-4-pyridylcyclopropyl ketone is an organochlorine compound featuring a cyclopropane ring fused to a ketone group, with a pyridine ring substituted at the 4-position and a chlorine atom at the 3-position. Its molecular structure combines the strain of the cyclopropane ring with the electron-deficient nature of the pyridyl group, making it a unique scaffold for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
bis[1-(3-chloropyridin-4-yl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c18-13-9-20-7-1-11(13)16(3-4-16)15(22)17(5-6-17)12-2-8-21-10-14(12)19/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCDPZUGRONXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)Cl)C(=O)C3(CC3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with two structurally related cyclopropyl ketones:
Electronic and Reactivity Differences
- Pyridyl vs. Phenyl Rings : The pyridyl group in the target compound introduces a nitrogen atom, increasing polarity and solubility in polar solvents compared to the phenyl analog . This also alters electronic effects, making the ketone more susceptible to nucleophilic attack.
- Chloro vs. Nitro Substituents : The nitro group in 4-Chloro-3-nitrophenyl cyclopropyl ketone is a stronger electron-withdrawing group (EWG) than chlorine, leading to higher electrophilicity at the ketone carbonyl. However, the chlorine in the target compound balances reactivity with steric accessibility .
- Cyclopropane Strain : Both cyclopropyl ketones exhibit ring strain, but the pyridyl analog’s electron-deficient environment may stabilize transition states in reactions like cycloadditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
